7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile
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Overview
Description
7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chalcone derivative with 6-amino-2-thioxo-2,3,4-trihydro-1H-pyrimidin-4-one in the presence of glacial acetic acid . The reaction mixture is heated under reflux for several hours, followed by cooling and recrystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as therapeutic agents due to their biological activities, such as antimicrobial, antiviral, and anticancer properties.
Materials Science: The unique structural properties of this compound make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and omeprazole share the imidazole ring structure and exhibit similar biological activities.
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and ritonavir contain thiazole rings and have diverse biological activities.
Uniqueness
7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile is unique due to the combination of the imidazole and pyridine rings with a thioxo group, which imparts distinct chemical and biological properties. This structural uniqueness allows for a wide range of applications and potential modifications to enhance its activity and selectivity.
Properties
Molecular Formula |
C8H6N4S |
---|---|
Molecular Weight |
190.23 g/mol |
IUPAC Name |
7-methyl-2-sulfanylidene-1,3-dihydroimidazo[4,5-c]pyridine-6-carbonitrile |
InChI |
InChI=1S/C8H6N4S/c1-4-5(2-9)10-3-6-7(4)12-8(13)11-6/h3H,1H3,(H2,11,12,13) |
InChI Key |
VKQIDELVWMPLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CN=C1C#N)NC(=S)N2 |
Origin of Product |
United States |
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